molecular formula C21H29N3O2S B3005361 1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898622-89-4

1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B3005361
CAS No.: 898622-89-4
M. Wt: 387.54
InChI Key: XSIJGPQJENLWER-DQRAZIAOSA-N
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Description

1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with a structure related to the specified chemical have demonstrated promising antimicrobial activity. A study on morpholine-containing 2-R-phenyliminothiazole derivatives, closely related to the chemical , showed substantial antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms (Yeromina et al., 2019).

Antioxidant Properties

Research has also explored the antioxidant capabilities of derivatives of this compound. In a study involving QSAR-analysis, derivatives of a similar chemical structure were found to possess significant antioxidant activity, which was influenced by various molecular descriptors like dipole moment, lipophilicity, and molecular volume (Drapak et al., 2019).

Antifungal and Antituberculosis Activities

Another related study focused on the synthesis of thiazole derivatives from a precursor compound similar to the one . These derivatives showed potential fungicidal activity, indicating their usefulness in addressing fungal infections (Bashandy et al., 2008). Additionally, synthesized 3-heteroarylthioquinoline derivatives, which share a similar structural motif, demonstrated in vitro activity against Mycobacterium tuberculosis (Chitra et al., 2011).

HIV-1 Replication Inhibition

The compound's derivatives have also been identified as potential inhibitors of HIV-1 replication. In particular, N-arylsulfonyl derivatives showed promise in inhibiting the replication of HIV-1, highlighting the potential of these compounds in antiviral research (Che et al., 2015).

Synthesis of Other Heterocyclic Compounds

The subject compound and its derivatives have been used in the synthesis of various heterocyclic compounds. These synthesized compounds, such as pyrazole derivatives and oxadiazoles, have been explored for their antimicrobial properties, indicating a wide range of potential applications in medicinal chemistry (Khumar et al., 2018).

Properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-7-5-8-16(2)19(15)22-21-24(17(3)20(27-21)18(4)25)10-6-9-23-11-13-26-14-12-23/h5,7-8H,6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIJGPQJENLWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.